1,4-Dioxane dibromide
CAS No.:
Cat. No.: VC20488680
Molecular Formula: C4H6Br2O2
Molecular Weight: 245.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6Br2O2 |
|---|---|
| Molecular Weight | 245.90 g/mol |
| IUPAC Name | 2,3-dibromo-1,4-dioxane |
| Standard InChI | InChI=1S/C4H6Br2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2 |
| Standard InChI Key | HZDLDQRLDYAQRU-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(C(O1)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
1,4-Dioxane dibromide is a brominated cyclic ether with the systematic IUPAC name 1,4-dioxane;dibromide. Its molecular structure consists of a six-membered 1,4-dioxane ring (composed of four carbon atoms and two oxygen atoms) substituted with two bromine atoms. The compound’s molecular formula, , reflects this arrangement, with bromine atoms likely positioned at adjacent carbon atoms to maintain symmetry .
Table 1: Key Molecular Descriptors of 1,4-Dioxane Dibromide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.91 g/mol |
| InChIKey | WDATWJAJISEXDB-UHFFFAOYSA-L |
| SMILES Notation | C1COCCO1.[Br-].[Br-] |
| Parent Compound (CID) | 31275 (1,4-Dioxane) |
Structural and Stereochemical Features
The compound’s 2D and 3D conformers reveal a chair-like conformation typical of 1,4-dioxane derivatives, with bromine atoms occupying axial or equatorial positions depending on steric and electronic factors. Computational models suggest that the dibromide adopts a cis configuration to minimize intramolecular halogen-halogen repulsion . The bromine atoms’ electronegativity introduces polarity, influencing solubility and reactivity.
Synthesis and Reaction Pathways
Copper(II) Bromide-Mediated Cyclization
A high-yield synthesis route involves the reaction of 1,4-dioxane with bromine in the presence of copper(II) bromide () under inert conditions. The procedure, conducted in a sealed ampule at 175–190°C for 3–12 hours, achieves a 99% yield of 1,4-dioxane dibromide .
Reaction Mechanism:
The copper catalyst facilitates bromine activation, enabling electrophilic substitution at the dioxane ring’s carbon atoms.
Purification and Isolation
Post-synthesis, the crude product is neutralized with 10% aqueous sodium carbonate, extracted using methylene chloride, and distilled under reduced pressure. This method ensures the removal of unreacted diol and copper residues .
Physicochemical Properties
Stability and Reactivity
1,4-Dioxane dibromide is relatively stable under anhydrous conditions but hydrolyzes in aqueous environments, releasing hydrobromic acid () and regenerating 1,4-dioxane. Its flammability and potential for explosive decomposition under light or air exposure necessitate stringent handling protocols .
Solubility and Partitioning
The compound exhibits limited solubility in polar solvents like water ( at 25°C) but is miscible with organic solvents such as tetrahydrofuran (THF) and dichloromethane. Its octanol-water partition coefficient () is estimated at 1.2, indicating moderate hydrophobicity .
Environmental and Toxicological Profile
Environmental Persistence
While data specific to 1,4-dioxane dibromide are sparse, its structural similarity to 1,4-dioxane—a groundwater contaminant with low biodegradability—suggests potential environmental persistence . Bromide ions released during hydrolysis may contribute to halogenated byproducts in aquatic systems.
Human Health Risks
The U.S. Environmental Protection Agency (EPA) classifies 1,4-dioxane as “likely carcinogenic,” but toxicity data for the dibromide derivative remain incomplete . Acute exposure risks include respiratory and dermal irritation, while chronic effects may involve hepatic and renal toxicity due to bromide accumulation .
Applications and Industrial Relevance
Limitations and Regulatory Scrutiny
Stringent regulations on brominated compounds (e.g., REACH, TSCA) have limited its industrial use. Alternatives such as -bromosuccinimide (NBS) are preferred due to lower environmental persistence .
Research Gaps and Future Directions
Biodegradation Studies
Current microbial degradation strategies for 1,4-dioxane focus on monooxygenase-mediated pathways, but these enzymes may lack specificity for the dibromide analog . Research into oligotrophic bacteria capable of metabolizing low concentrations () is critical for bioremediation applications.
Advanced Oxidation Processes (AOPs)
Hybrid systems combining ozonation and UV irradiation could target bromide ions released during dibromide degradation, mitigating secondary contamination risks .
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